N-[1-(5-methylthiophen-2-yl)ethyl]aniline
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Overview
Description
N-[1-(5-methylthiophen-2-yl)ethyl]aniline is an organic compound with the molecular formula C13H15NS It is characterized by the presence of a thiophene ring substituted with a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylthiophen-2-yl)ethyl]aniline typically involves the reaction of 5-methylthiophene-2-carbaldehyde with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Typically around 80-100°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylthiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
N-[1-(5-methylthiophen-2-yl)ethyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-methylthiophen-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-methylthiophen-2-yl)ethyl]-2-(piperidin-1-yl)aniline
- (E)-1-(5-methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine
Uniqueness
N-[1-(5-methylthiophen-2-yl)ethyl]aniline is unique due to its specific substitution pattern on the thiophene ring and the presence of the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-[1-(5-methylthiophen-2-yl)ethyl]aniline |
InChI |
InChI=1S/C13H15NS/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h3-9,11,14H,1-2H3 |
InChI Key |
IDEDNQUTYIMLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NC2=CC=CC=C2 |
Origin of Product |
United States |
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